molecular formula C20H18ClNO2 B5847966 3-[1-(2-chloro-3-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

3-[1-(2-chloro-3-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B5847966
M. Wt: 339.8 g/mol
InChI Key: SSEUCMQZMXBPSK-UHFFFAOYSA-N
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Description

3-[1-(2-chloro-3-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a non-competitive NMDA receptor antagonist, which means that it can block the action of the NMDA receptor in the brain. This property makes CPP a valuable tool in the study of neurological disorders and brain function.

Mechanism of Action

3-[1-(2-chloro-3-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor found in the brain. By blocking the action of the NMDA receptor, this compound can alter the function of neural circuits and affect brain activity. This property makes this compound a valuable tool in the study of neurological disorders and brain function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) in the brain. LTP is a process by which synapses in the brain are strengthened, and it is thought to be involved in learning and memory. By inhibiting LTP, this compound can affect learning and memory processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[1-(2-chloro-3-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid in lab experiments is its ability to selectively block the NMDA receptor, which allows researchers to study the specific role of this receptor in various neurological processes. However, this compound also has some limitations, including its potential toxicity and the fact that it can affect other receptors in addition to the NMDA receptor.

Future Directions

There are a number of potential future directions for research involving 3-[1-(2-chloro-3-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid. One area of interest is the use of this compound in the study of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, where it may be able to provide insights into the underlying mechanisms of these diseases. Another area of interest is the potential use of this compound as a therapeutic agent for these and other neurological disorders, although more research is needed to determine its safety and efficacy in this context. Finally, ongoing research is focused on developing new and improved methods for synthesizing this compound and other related compounds, which may have additional applications in scientific research.

Synthesis Methods

3-[1-(2-chloro-3-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid can be synthesized using a variety of methods, including the reaction of 2-chloro-3-methylbenzaldehyde with N-phenylpropan-2-amine, followed by cyclization and subsequent reaction with acetic anhydride. Other methods involve the use of different starting materials and reaction conditions, but all result in the production of this compound.

Scientific Research Applications

3-[1-(2-chloro-3-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has been used extensively in scientific research, particularly in the study of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used to study the mechanisms of action of other drugs, such as ketamine and phencyclidine, which also act as NMDA receptor antagonists.

Properties

IUPAC Name

3-[1-(2-chloro-3-methylphenyl)-5-phenylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-14-6-5-9-18(20(14)21)22-16(11-13-19(23)24)10-12-17(22)15-7-3-2-4-8-15/h2-10,12H,11,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEUCMQZMXBPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CC=C2C3=CC=CC=C3)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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